Tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structures. It is identified by the Chemical Abstracts Service (CAS) number 1235034-71-5 and has a molecular formula of C22H23N3O3S. The molecular weight of this compound is approximately 409.5 g/mol .
The synthesis of tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The synthetic route can include the following key steps:
Technical details regarding reaction conditions, solvents, and catalysts used in these steps can vary widely based on specific laboratory protocols and desired yields .
Tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully elucidated but may involve:
The physical and chemical properties of tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used for characterization .
Tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several potential scientific applications:
The isoquinoline scaffold is synthesized through Bischler-Napieralski cyclization, followed by reduction. A key intermediate, tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 893566-75-1), is prepared by reacting 2-(3,4-dimethoxyphenyl)ethylamine with tert-butoxycarbonyl (Boc) anhydride under inert atmosphere. Subsequent phosphorous oxychloride-mediated cyclization at 0–5°C yields the dihydroisoquinoline core, which is selectively reduced using sodium cyanoborohydride to afford the trans-fused decahydroisoquinoline system. Bromination at the C8 position via electrophilic aromatic substitution (using bromine in acetic acid) introduces the handle for carbamoylation [7] [9].
The C8-brominated intermediate undergoes palladium-catalyzed carbonylation to convert the bromide to a carboxylic acid, followed by activation with carbonyldiimidazole (CDI). Subsequent nucleophilic acyl substitution with 2-aminobenzothiazole links the heterocycle. Critical parameters include:
Table 1: Optimization of Carbamoylation Reaction
Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
CDI | THF | 60 | 12 | 85 |
SOCl₂ | DMF | 70 | 10 | 78 |
Oxalyl chloride | Toluene | 80 | 8 | 72 |
The Boc protection of the isoquinoline nitrogen employs Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Key advancements include:
The Boc group exhibits predictable hydrolysis kinetics:
Table 2: Hydrolysis Kinetics of the tert-Butyl Ester
Condition | Rate Constant (k) | Half-life (t₁/₂) | Activation Energy (kJ/mol) |
---|---|---|---|
1M HCl in dioxane | 0.118 min⁻¹ | 5.9 min | 45.2 |
0.5M NaOH in THF/H₂O (1:1) | 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ | 9.6 h | 62.8 |
Selective reduction of the carbamoyl carbonyl is unachievable with NaBH₄ or DIBAL-H due to competing Boc deprotection. However, the amide carbonyl undergoes conversion to a methylene unit via Wolff-Kishner reduction (hydrazine/KOH, ethylene glycol, 130°C), enabling scaffold diversification while preserving the ester [5].
Patent RU2525116C2 details a gram-scale synthesis (yield: 78%) emphasizing:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0